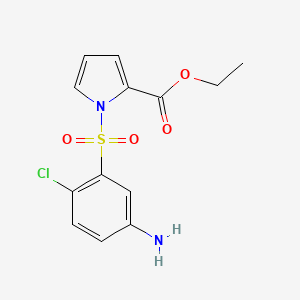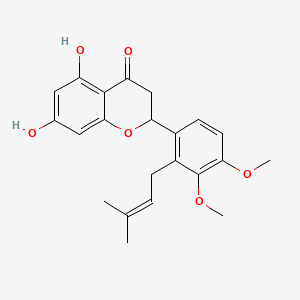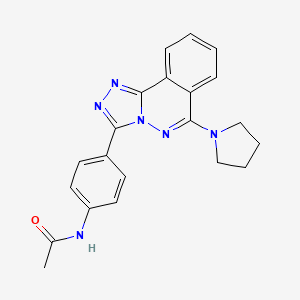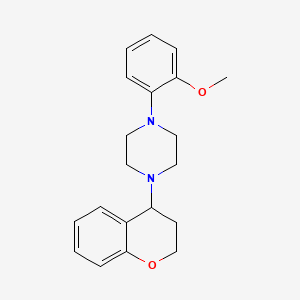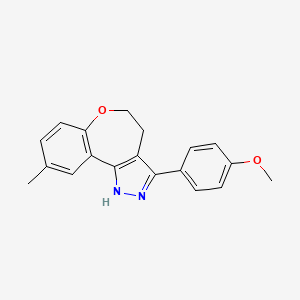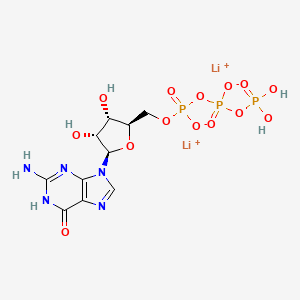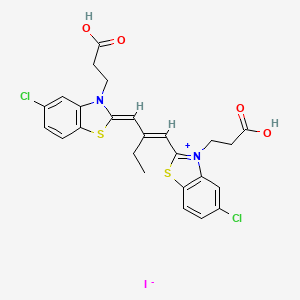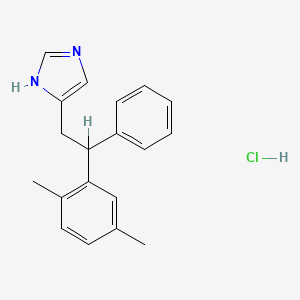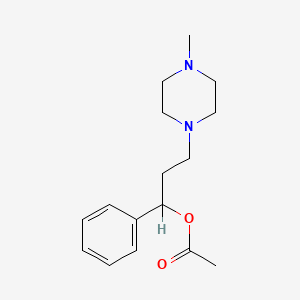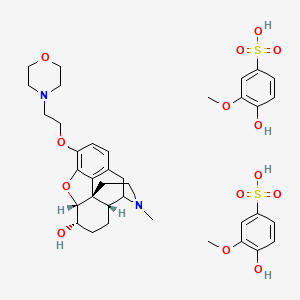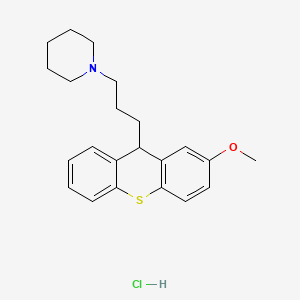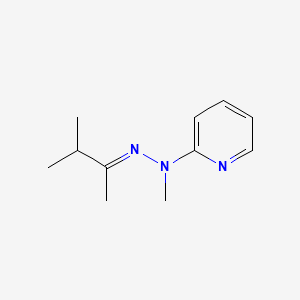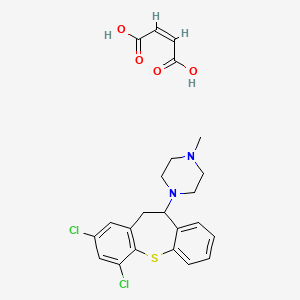
2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate is a synthetic compound that belongs to the class of dibenzothiepin derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and piperazine derivatives. The reaction conditions may involve:
Halogenation: Introduction of chlorine atoms to the aromatic ring.
Cyclization: Formation of the dibenzothiepin core structure.
Substitution: Attachment of the piperazine moiety.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin hydrochloride
- 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin sulfate
Uniqueness
2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to its analogs. The presence of the maleate salt form can influence its solubility, stability, and bioavailability.
Propiedades
Número CAS |
93080-31-0 |
|---|---|
Fórmula molecular |
C23H24Cl2N2O4S |
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;1-(1,3-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H20Cl2N2S.C4H4O4/c1-22-6-8-23(9-7-22)17-11-13-10-14(20)12-16(21)19(13)24-18-5-3-2-4-15(17)18;5-3(6)1-2-4(7)8/h2-5,10,12,17H,6-9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
BAFZFXRKJIUDSV-BTJKTKAUSA-N |
SMILES isomérico |
CN1CCN(CC1)C2CC3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCN(CC1)C2CC3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


